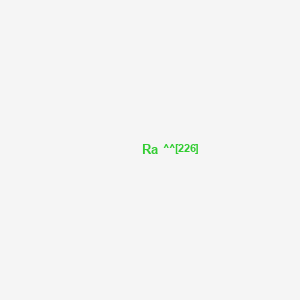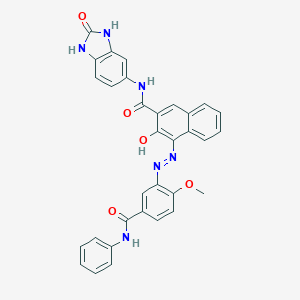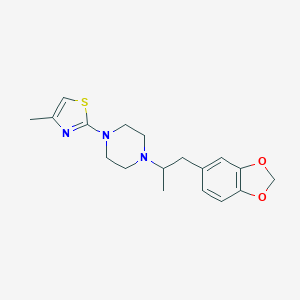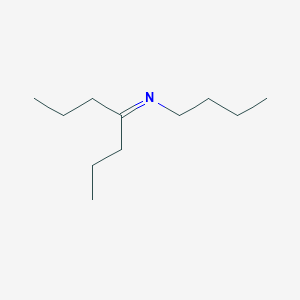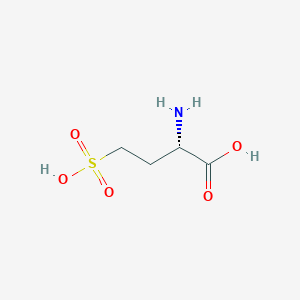![molecular formula C13H21ClN2O4S2 B075976 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate CAS No. 14350-47-1](/img/structure/B75976.png)
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate is a chemical compound that has gained a lot of attention in the scientific community due to its unique properties. It is a thiazolium-based compound that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria, leading to cell death. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate has various biochemical and physiological effects. It has been shown to have antimicrobial, antioxidant, and anticancer properties. Additionally, it has been shown to have anti-inflammatory effects, making it useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate in lab experiments is its unique properties, which make it useful in a variety of scientific research applications. However, one of the limitations is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are many future directions for the study of 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate. One direction is the development of new antibiotics and anticancer drugs based on its unique properties. Another direction is the study of its potential use in the treatment of various inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate has been synthesized through various methods. One of the most common methods is the reaction of 3-ethylthiazolidine-2-thione with ethyl acrylate in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with perchloric acid to form the final product. Other methods include the reaction of 3-ethylthiazolidine-2-thione with ethyl acrylate and chloroacetic acid to form the intermediate compound, which is then reacted with perchloric acid to form the final product.
Aplicaciones Científicas De Investigación
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate has been extensively studied for its various applications in scientific research. It has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been shown to have antioxidant properties, making it useful in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
14350-47-1 |
|---|---|
Nombre del producto |
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate |
Fórmula molecular |
C13H21ClN2O4S2 |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine;perchlorate |
InChI |
InChI=1S/C13H21N2S2.ClHO4/c1-3-14-8-10-16-12(14)6-5-7-13-15(4-2)9-11-17-13;2-1(3,4)5/h5-7H,3-4,8-11H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
MILLXVQMIXHQEI-UHFFFAOYSA-M |
SMILES isomérico |
CCN\1CCS/C1=C\C=C\C2=[N+](CCS2)CC.[O-]Cl(=O)(=O)=O |
SMILES |
CCN1CCSC1=CC=CC2=[N+](CCS2)CC.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CCN1CCSC1=CC=CC2=[N+](CCS2)CC.[O-]Cl(=O)(=O)=O |
Sinónimos |
3-ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





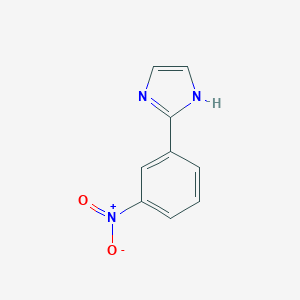


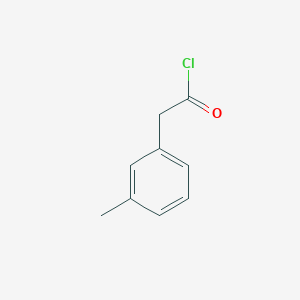
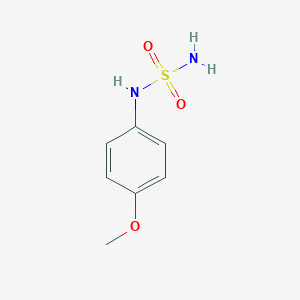
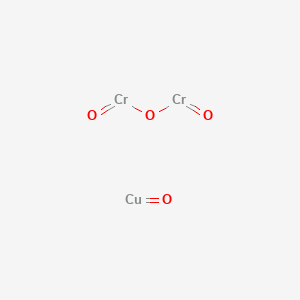
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)
